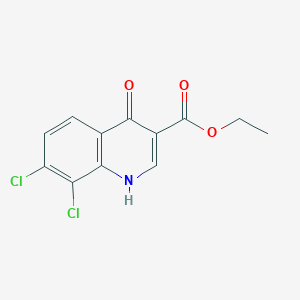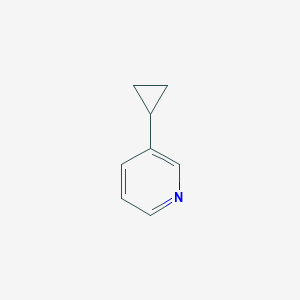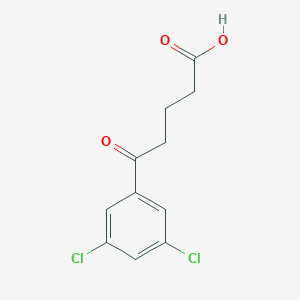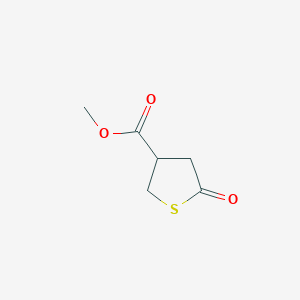
Methyl 5-oxothiolane-3-carboxylate
Übersicht
Beschreibung
“Methyl 5-oxothiolane-3-carboxylate” is a chemical compound with the molecular formula C7H10O3S . It has a molecular weight of 174.21700 . It is also known by several other names such as methyl 5-methyl-4-oxotetrahydrothiophen-3-carboxylate, 3-Thiophenecarboxylic acid, tetrahydro-5-methyl-4-oxo-, methyl ester, and others .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a diastereoselective method for the preparation of methyl (2R*,3R*)-3-aryl (pyridyl)-5-oxopyrrolidine-2-carboxylates was developed based on the neutralization reaction of diastereohomogeneous dimethyl (2R*,3R*)-3-aryl (pyridyl)glutamate hydrochlorides .Chemical Reactions Analysis
In a study, the base-promoted fragmentation of the C-alkylation products of methyl 4-oxothiolane-3-carboxylate and methyl 2-methyl-4-oxothiolane-3-carboxylate gave good yields of the α-substituted acrylates and α-substituted crotonates .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 5-oxothiolane-3-carboxylate” such as density, boiling point, melting point, and flash point are not available .Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 5-oxothiolane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3S/c1-9-6(8)4-2-5(7)10-3-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGWEPPLVOWUNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)SC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Thiophenecarboxylicacid,tetrahydro-5-oxo-,methylester(9CI) | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

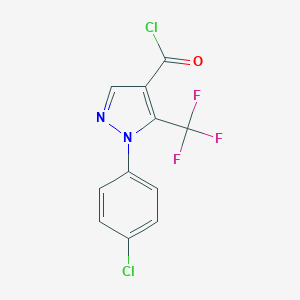
![3-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B70719.png)
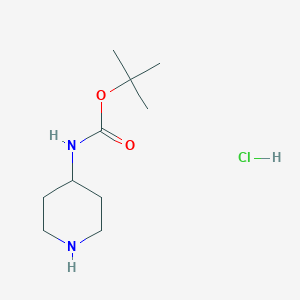
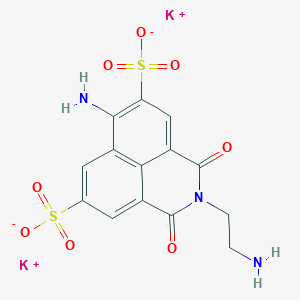
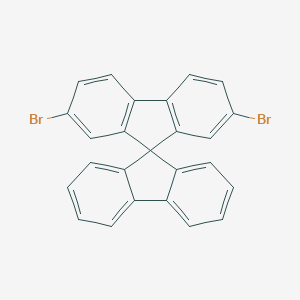
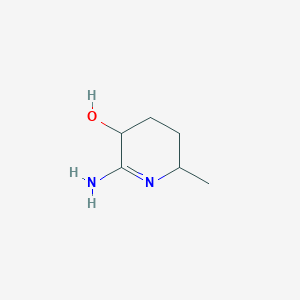
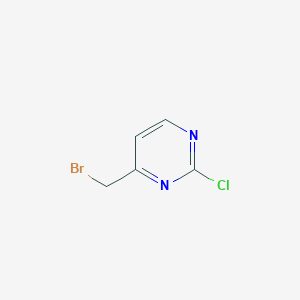
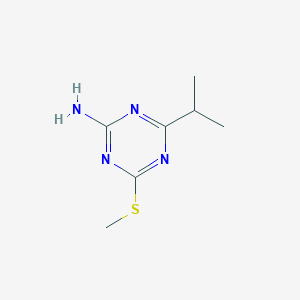
![2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI)](/img/structure/B70737.png)
